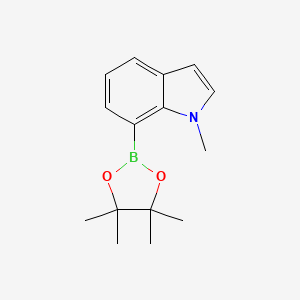

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and imaging agents. Its structure features a methyl group at the indole nitrogen (N1) and a pinacol boronate ester at the 7-position of the indole core. This compound is pivotal in constructing biaryl systems due to the stability and reactivity of the boronate group .

Properties

IUPAC Name |

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-6-7-11-9-10-17(5)13(11)12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOGXWISGFKQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743106 | |

| Record name | 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903499-35-4 | |

| Record name | 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H22BNO3

- Molecular Weight : 287.17 g/mol

- CAS Number : 1857348-94-7

- IUPAC Name : 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

The presence of the dioxaborolane moiety enhances its reactivity and solubility in various organic solvents, making it suitable for diverse applications.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its boron-containing structure allows it to participate in several important reactions:

Cross-Coupling Reactions

The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. The boron moiety acts as a leaving group that facilitates the formation of carbon-carbon bonds between aryl halides and organoboronic acids.

Synthesis of Indole Derivatives

As an indole derivative itself, it can be used to synthesize other indole-based compounds with potential pharmacological activities. Indoles are known for their biological significance and are found in many natural products and pharmaceuticals.

Biological Applications

Research indicates that compounds containing indole structures exhibit a wide range of biological activities:

Anticancer Activity

Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Indoles are also known for their antimicrobial properties. Compounds derived from this indole can potentially be explored for their effectiveness against bacterial and fungal pathogens.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry reported the synthesis of novel indole derivatives using this compound as a precursor. These derivatives exhibited significant anticancer activity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Indole A | 5.6 | MCF-7 |

| Indole B | 3.2 | MCF-7 |

| Indole C | 8.0 | MCF-7 |

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties published in Pharmaceutical Biology, derivatives synthesized from this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative X | 50 | S. aureus |

| Derivative Y | 75 | E. coli |

Mechanism of Action

The mechanism by which 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids like serine or cysteine in enzymes, modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Indole Nitrogen

- 1-Ethyl-7-(pinacol boronate)-1H-indole (CID 135395309): Structural Difference: Ethyl group replaces the methyl at N1. Impact: Increased molecular weight (C16H22BNO2 vs. Application: Similar utility in cross-coupling, but ethyl may enhance metabolic stability in drug candidates.

1-(tert-Butyldimethylsilyl)-7-methyl-3-(pinacol boronate)-1H-indole :

Positional Isomerism of the Boronate Ester

1-Methyl-4-(pinacol boronate)-1H-indole (CAS 898289-06-0):

Additional Substituents on the Indole Ring

- 5-Methoxy-2-methyl-7-(pinacol boronate)-1H-indole (CAS 919119-61-2): Structural Difference: Methoxy (electron-donating) at position 5 and methyl at position 2. Methyl at position 2 introduces steric effects .

2-Phenyl-7-(pinacol boronate)-1H-indole (CAS 919119-71-4):

7-(pinacol boronate)-2-(trimethylsilyl)-1H-indole (CAS 919119-70-3):

Heterocyclic Core Modifications

- 1-Methyl-7-(pinacol boronate)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile :

Key Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Boronate Position | Key Substituents |

|---|---|---|---|---|

| 1-Methyl-7-(pinacol boronate)-1H-indole | C15H20BNO2 | 257.14 | 7 | N1-methyl |

| 1-Ethyl-7-(pinacol boronate)-1H-indole | C16H22BNO2 | 271.17 | 7 | N1-ethyl |

| 1-Methyl-4-(pinacol boronate)-1H-indole | C15H20BNO2 | 257.14 | 4 | N1-methyl |

| 5-Methoxy-2-methyl-7-(pinacol boronate)-1H-indole | C16H22BNO3 | 295.17 | 7 | 5-methoxy, 2-methyl |

Research Findings and Trends

- Reactivity Trends : Boronate esters at position 7 of indole exhibit higher reactivity in cross-couplings due to favorable electronic conjugation with the indole ring .

- Steric Effects : Bulky substituents (e.g., TBS, phenyl) reduce reaction rates but improve selectivity for hindered coupling partners .

- Biological Applications : Fluorinated analogs (e.g., 7-fluoro-5-methyl-4-(pinacol boronate)-1H-indole) are emerging as PET tracers, leveraging boron’s role in neutron capture therapy .

Biological Activity

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C16H22BNO3

- CAS Number : 1857348-94-7

- Molecular Weight : 287.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of indole compounds can inhibit cancer cell growth and induce apoptosis in tumor cells.

- Antimicrobial Activity : The introduction of boron-containing moieties has been linked to enhanced antimicrobial properties against various bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It can activate apoptotic pathways through the modulation of key signaling proteins.

- Antimicrobial Mechanisms : The dioxaborolane moiety enhances the compound's ability to disrupt bacterial cell membranes.

Anticancer Studies

A study investigated the effects of various indole derivatives on liver cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells. This selectivity suggests a promising therapeutic index for cancer treatment.

Antimicrobial Activity

Research focused on the antimicrobial efficacy of compounds similar to this compound demonstrated significant inhibitory effects against Escherichia coli strains. The minimal inhibitory concentration (MIC) values were notably lower for compounds containing boron moieties compared to their non-boron counterparts.

Data Table: Summary of Biological Activities

Preparation Methods

Palladium(0)-Catalyzed Borylation

One method for synthesizing 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves a palladium(0)-catalyzed borylation of bromo-1H-indoles using pinacolborane as a borylating agent. The optimal catalyst system consists of a 1:2 mixture of [Pd(OAc)2] and an ortho-substituted biphenylphosphine ligand. This protocol can be applied to the synthesis of 1-substituted indolylboronates with different functional groups, using a low catalyst load of 1 mol-% of Pd.

Synthesis of Indole Influenza Inhibitors

The synthesis of indole influenza inhibitors can involve variations in reaction conditions and reagents, which can be adapted for the preparation of this compound. Key steps and variations include:

- Tosyl Protection : Using NaH in DMF in the absence of a phase transfer catalyst can yield good results.

- Bromination : Molecular bromine in dichloromethane can be used to form bromo-indoles.

- Miyaura Borylation : Trivial disparities in the Miyaura borylation can be optimized.

- Hydrolysis : Base-catalyzed hydrolysis to form final indole inhibitors can have differences in the choice of base and purification methods, resulting in a range of yields.

Reaction Conditions and Yields

Different reaction conditions can affect the yield of the final product. For example, the choice of base (e.g., sodium hydride vs. potassium carbonate), solvent, and temperature can influence the outcome of the reaction.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation or using hypervalent iodine reagents (IndoleBX). For example, a general procedure involves reacting 1-methyl-1H-indole with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and Cs₂CO₃ in 1,4-dioxane/water, yielding ~70% under optimized conditions . Key parameters include reaction temperature (80–100°C), inert atmosphere, and stoichiometric control of the boronating agent.

Q. How is the compound characterized spectroscopically?

Characterization relies on:

- ¹H/¹³C NMR : Distinct signals for the indole methyl group (~δ 3.8–4.0 ppm) and pinacol boronate protons (δ 1.0–1.3 ppm) .

- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₆H₂₁BNO₂: 274.1712) .

- IR : B-O stretching vibrations (~1350 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

Q. What are the primary applications of this compound in cross-coupling reactions?

It serves as a boronic ester intermediate in Suzuki-Miyaura couplings to construct biaryl systems. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O at 60–80°C yields functionalized indoles for pharmaceuticals or materials science .

Q. How should the compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the boronate ester. Moisture-sensitive handling is critical .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in borylation is influenced by steric and electronic factors. Directed ortho-metalation (DoM) strategies or blocking groups (e.g., trimethylsilyl at C-2) can direct boron installation to the C-7 position. For example, using bulky ligands (e.g., SPhos) with Pd catalysts enhances selectivity .

Q. What mechanistic insights explain variations in coupling efficiency?

Low yields in Suzuki couplings may arise from:

Q. How do substituents on the indole core influence reactivity?

Q. What advanced purification techniques resolve challenges with byproducts?

Reverse-phase HPLC (C18 column, H₂O/CH₃CN gradient with 0.1% TFA) effectively separates polar byproducts. For crystalline derivatives, recrystallization in EtOAc/hexanes improves purity .

Q. How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software confirms the boronate ester geometry and indole planarity. Challenges include crystal twinning; anti-solvent vapor diffusion (e.g., ether into DCM) optimizes crystal growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.